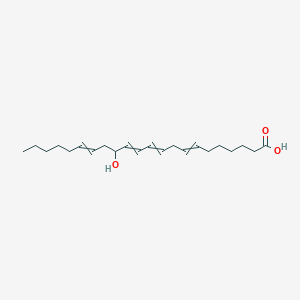
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring substituted with an iodine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide typically involves multiple steps. One common approach is to start with the iodination of 1-naphthalenesulfonamide, followed by the introduction of the 12-aminododecyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atom and the naphthalene ring may also contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(12-Aminododecyl)-4-amino-1,8-naphthalimide: Another naphthalene derivative with similar applications in fluorescence and biological research.
N-(12-Aminododecyl)-1-deoxynojirimycin: Known for its use as a glycosidase inhibitor in biochemical research.
Uniqueness
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is unique due to the combination of its iodine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in fields requiring specific functional group interactions.
Properties
CAS No. |
103771-19-3 |
|---|---|
Molecular Formula |
C22H33IN2O2S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(12-aminododecyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H33IN2O2S/c23-21-15-11-14-20-19(21)13-12-16-22(20)28(26,27)25-18-10-8-6-4-2-1-3-5-7-9-17-24/h11-16,25H,1-10,17-18,24H2 |
InChI Key |
BVLVDZULRCRDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
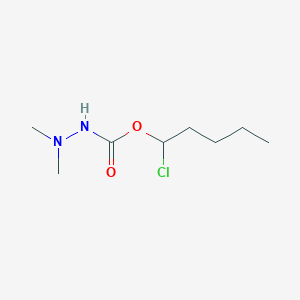
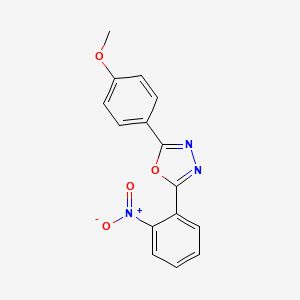
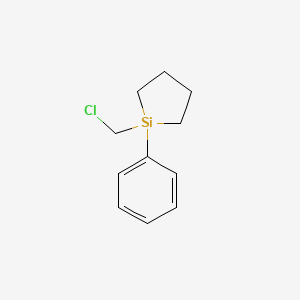
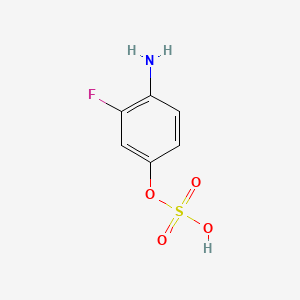
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
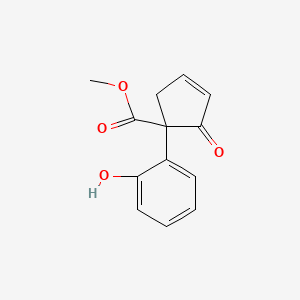

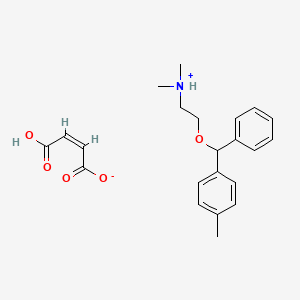
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
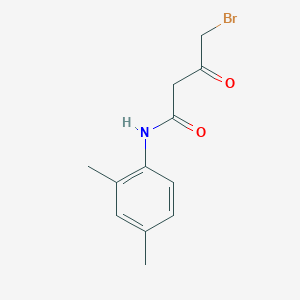
![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
